REACTION_CXSMILES
|
[C:1](Cl)([C:3](Cl)=O)=[O:2].CN(C=O)C.[F:12][C:13]1[C:21]([C:22]#[N:23])=[C:20]2[C:16](C=[CH:18][NH:19]2)=[CH:15][CH:14]=1>C(Cl)Cl>[F:12][C:13]1[C:21]([C:22]#[N:23])=[C:20]2[C:16]([C:3]([CH:1]=[O:2])=[CH:18][NH:19]2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C=CNC2=C1C#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for about 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a yellow precipitate
|
Type
|
CUSTOM
|
Details
|
After 5 hours the solvent was removed by evaporation
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
THF (30 mL) and 2 M aqueous NaOH (30 mL) solution were added to the residue
|
Type
|
CUSTOM
|
Details
|
obtained above
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with EtOAc (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(=CNC2=C1C#N)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |